molecular formula C25H23ClN2O7 B1255005 6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one

6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one

Cat. No. B1255005
M. Wt: 498.9 g/mol
InChI Key: YCOAROPTJJWRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one is a hydroxycoumarin.

Scientific Research Applications

  • Gastroprotective Activity : A study by Shimojima & Hayashi (1983) explored the gastroprotective activity of various derivatives of 1H-2-benzopyran-1-one. They found that specific structural modifications significantly influenced activity, indicating the compound's potential in gastroprotective applications (Shimojima & Hayashi, 1983).

  • Discriminative Stimulus Properties : Gommans et al. (1997) studied the discriminative stimulus properties of eltoprazine, a compound related to 6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one. This research contributes to understanding the neurological effects of such compounds (Gommans et al., 1997).

  • Antimicrobial Activity : Mulwad et al. (2011) synthesized various derivatives of 1'-(2-oxo-2H-benzopyran-6-yl)-5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones and found them to exhibit significant antibacterial and antifungal activities (Mulwad et al., 2011).

  • Anticonvulsant and Antimicrobial Activities : Aytemir et al. (2004) synthesized derivatives of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one for evaluating their anticonvulsant and antimicrobial activities. Certain derivatives showed promising results in both domains (Aytemir et al., 2004).

  • Antiinflammatory and Antiulcer Activities : Another study by Shimojima et al. (1985) investigated the conversion of 1H-2-benzopyran-1-one derivatives into orally active derivatives. They found that certain modifications resulted in compounds with antiinflammatory and antiulcer activities (Shimojima et al., 1985).

properties

Product Name

6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one

Molecular Formula

C25H23ClN2O7

Molecular Weight

498.9 g/mol

IUPAC Name

6-chloro-3-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C25H23ClN2O7/c1-14-15-10-17(26)18(29)12-21(15)35-25(32)16(14)11-23(30)27-6-8-28(9-7-27)24(31)22-13-33-19-4-2-3-5-20(19)34-22/h2-5,10,12,22,29H,6-9,11,13H2,1H3

InChI Key

YCOAROPTJJWRMT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one

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